A Comprehensive Spectroscopic Analysis of 6-Oxaspiro[4.5]decan-9-amine: A Guide for Researchers
A Comprehensive Spectroscopic Analysis of 6-Oxaspiro[4.5]decan-9-amine: A Guide for Researchers
Introduction
6-Oxaspiro[4.5]decan-9-amine is a unique spirocyclic compound featuring a tetrahydrofuran ring fused to a cyclohexylamine moiety. Its distinct three-dimensional structure makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, quality control, and the structural elucidation of its derivatives.
The molecular structure, with a systematic numbering of carbon and hydrogen atoms, is presented below. This numbering will be used for the assignment of NMR signals.
Molecular Structure of 6-Oxaspiro[4.5]decan-9-amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, a detailed map of the molecular framework can be constructed.
Experimental Protocol: NMR Data Acquisition
A self-validating NMR protocol ensures reproducibility and accuracy. Here is a standard operating procedure for acquiring high-quality NMR data for a sample like 6-Oxaspiro[4.5]decan-9-amine.
Workflow for NMR Data Acquisition and Processing
Causality in Experimental Choices:
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Should the compound exhibit poor solubility, more polar solvents like DMSO-d₆ could be employed.
-
Shimming: This process is critical as it homogenizes the magnetic field across the sample, leading to sharp, well-resolved signals, which is essential for accurate interpretation of coupling patterns.
-
Number of Scans: For the ¹H NMR, fewer scans are needed due to the high natural abundance of protons. For ¹³C NMR, a much larger number of scans is required to achieve an adequate signal-to-noise ratio because of the low natural abundance of the ¹³C isotope (1.1%).[1]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is predicted to be complex due to the rigid spirocyclic system, which can lead to diastereotopic protons and complex coupling patterns.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.7 - 3.9 | m | 2H | H7 | Protons on a carbon adjacent to an ether oxygen are deshielded.[2][3] |
| ~ 3.1 - 3.3 | m | 1H | H9 | The proton on the carbon bearing the amine group is deshielded by the electronegative nitrogen.[4] |
| ~ 2.0 - 2.2 | m | 2H | H8 | Aliphatic protons in the tetrahydrofuran ring. |
| ~ 1.4 - 1.9 | m | 10H | H1, H2, H3, H4, H10 | Complex overlapping multiplets corresponding to the protons on the cyclohexane ring. |
| ~ 1.3 (broad) | s | 2H | -NH₂ | The chemical shift of amine protons can vary significantly with concentration and solvent. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water.[4] |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, one for each unique carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 85 - 90 | C5 (spiro) | Spiro carbons, particularly those bonded to an oxygen atom, are significantly deshielded. |
| ~ 68 - 72 | C7 | Carbons bonded to an ether oxygen typically appear in this range.[5] |
| ~ 50 - 55 | C9 | The carbon attached to the amine group is deshielded by nitrogen.[4] |
| ~ 30 - 45 | C4, C8, C10 | Aliphatic carbons in the five- and six-membered rings. |
| ~ 20 - 30 | C1, C2, C3 | Aliphatic carbons in the cyclohexane ring, generally less deshielded than those closer to the heteroatoms. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a "molecular fingerprint" based on the vibrational frequencies of chemical bonds.
Experimental Protocol: IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.
-
Instrument Background: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.
-
Sample Application: Place a small amount (a single drop or a few milligrams of solid) of 6-Oxaspiro[4.5]decan-9-amine directly onto the ATR crystal.
-
Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
| 3400 - 3250 | Medium, Broad | N-H stretch (asymmetric & symmetric) | Primary amines exhibit two characteristic stretching bands in this region.[6][7] The broadening is due to hydrogen bonding. |
| 2950 - 2850 | Strong | C-H stretch | Aliphatic C-H stretching from the cyclohexane and tetrahydrofuran rings.[8] |
| 1650 - 1580 | Medium | N-H bend (scissoring) | This bending vibration is characteristic of primary amines.[6][7] |
| 1250 - 1020 | Strong | C-O-C stretch (asymmetric) | The C-O-C stretch in cyclic ethers gives a strong, characteristic absorption band in the fingerprint region.[2][9] |
| 1250 - 1020 | Medium | C-N stretch | The C-N stretching vibration for aliphatic amines is also found in this region, likely overlapping with the C-O-C stretch.[6] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed upon ionization offers valuable clues about the molecule's structure.
Experimental Protocol: MS Data Acquisition (EI-MS)
Electron Ionization (EI) is a hard ionization technique that induces significant fragmentation, which is useful for structural elucidation.
-
Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or a gas chromatograph (GC).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.[7]
-
Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Predicted Mass Spectrum
Molecular Ion (M⁺•): The molecular formula of 6-Oxaspiro[4.5]decan-9-amine is C₉H₁₇NO. The molecular weight is 155.24 g/mol . According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak [M]⁺• is expected at m/z = 155 .[10][11]
Key Fragmentation Pathways: The fragmentation of cyclic amines is often dominated by α-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom.[10][11]
Proposed Key Fragmentation Pathways for 6-Oxaspiro[4.5]decan-9-amine
-
α-Cleavage: Cleavage of the C9-C10 bond would result in the loss of a C₄H₉ radical, leading to a fragment at m/z = 98 . Alternatively, cleavage of the C8-C9 bond would lead to the loss of a C₅H₉O radical, generating a fragment at m/z = 70 . One of these α-cleavage fragments is likely to be the base peak in the spectrum.
-
Loss of Ammonia: A fragment corresponding to the loss of ammonia ([M-17]) may be observed at m/z = 138 .
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of 6-Oxaspiro[4.5]decan-9-amine. While this guide is based on predictive analysis, the principles and expected data herein provide a robust foundation for researchers working with this molecule. The ¹H and ¹³C NMR spectra will definitively establish the carbon-hydrogen framework, IR spectroscopy will confirm the presence of the primary amine and ether functional groups, and mass spectrometry will verify the molecular weight and provide structural information through its fragmentation patterns. This multi-faceted approach ensures a high degree of confidence in the structural assignment of this and related spirocyclic compounds.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Clark, J. (2014). C-13 NMR SPECTRA. Chemguide. Retrieved from [Link]
-
University of Calgary. (n.d.). Infrared Spectroscopy: Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15: Amines. Retrieved from [Link]
-
JoVE. (n.d.). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Gunawardena, G. (2022). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
Clark, J. (2015). THE MASS SPECTRA OF AMINES. Chemguide. Retrieved from [Link]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Tetrahydrofuran(109-99-9) 13C NMR spectrum [chemicalbook.com]
- 4. webqc.org [webqc.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. GCMS Section 6.15 [people.whitman.edu]
- 11. jove.com [jove.com]
